N~1~-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE
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Overview
Description
N~1~-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydroxyl, methoxy, and acetamide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Hydroxyphenyl Group: The initial step involves the preparation of the 2-hydroxyphenyl group through a hydroxylation reaction.
Aldol Condensation: The 2-hydroxyphenyl group undergoes aldol condensation with an appropriate aldehyde to form the 3-oxo-1-propenyl moiety.
Methoxylation: The resulting compound is then methoxylated to introduce the methoxy group at the 2-position.
Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of N1-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N~1~-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-({5-[(E)-3-(2-HYDROXYPHENYL)-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)PHENYL]ACETAMIDE
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[[5-[(E)-3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl]methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-17(27)26-20-9-11-21(12-10-20)31-16-19-15-18(8-14-25(19)30-2)7-13-24(29)22-5-3-4-6-23(22)28/h3-15,28H,16H2,1-2H3,(H,26,27)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRORRCENSHMN-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=CC(=O)C3=CC=CC=C3O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C3=CC=CC=C3O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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